molecular formula C18H20N2O3 B4020084 N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide

N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B4020084
M. Wt: 312.4 g/mol
InChI Key: BYTSCAFCXYSGKY-SQFISAMPSA-N
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Description

N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan carboxamides This compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and a butylamino group

Properties

IUPAC Name

N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-2-3-11-19-17(21)15(13-14-8-5-4-6-9-14)20-18(22)16-10-7-12-23-16/h4-10,12-13H,2-3,11H2,1H3,(H,19,21)(H,20,22)/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTSCAFCXYSGKY-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the phenylprop-1-en-2-yl moiety. One common method involves the condensation of furan-2-carboxylic acid with an appropriate amine, followed by the introduction of the butylamino group through a substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures consistent quality and efficiency. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The furan ring and phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the furan or phenyl rings.

Scientific Research Applications

N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-3-(methylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide
  • N-[(Z)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide
  • N-[(Z)-3-(propylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide

Uniqueness

N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide stands out due to the presence of the butylamino group, which imparts distinct chemical and biological properties. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 2
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N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide

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